molecular formula C16H14ClFN4O2S B10933323 4-{[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10933323
M. Wt: 380.8 g/mol
InChI Key: IHYVNFZPZZFJFA-UFWORHAWSA-N
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Description

4-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structural components, including a triazole ring, a furyl group, and a phenoxy moiety with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Furyl Intermediate: The initial step involves the preparation of the furyl intermediate through a reaction between 3-chloro-4-fluorophenol and a suitable furan derivative under basic conditions.

    Condensation Reaction: The furyl intermediate is then subjected to a condensation reaction with an appropriate aldehyde to form the furylmethylidene intermediate.

    Triazole Formation: The furylmethylidene intermediate undergoes cyclization with an ethyl-substituted hydrazine to form the triazole ring.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furyl group, potentially altering the electronic properties of the compound.

    Substitution: The phenoxy group with chlorine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines or thiols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazole Derivatives: From reduction reactions.

    Substituted Phenoxy Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its triazole ring, which is known for its presence in many bioactive molecules. Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The phenoxy group with chlorine and fluorine substituents can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar structure but with a methyl group instead of an ethyl group.

    4-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROXYL: Similar structure but with a hydroxyl group instead of a hydrosulfide group.

Uniqueness

The unique combination of a triazole ring, furyl group, and phenoxy moiety with chlorine and fluorine substituents gives this compound distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClFN4O2S

Molecular Weight

380.8 g/mol

IUPAC Name

4-[(E)-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14ClFN4O2S/c1-2-15-20-21-16(25)22(15)19-8-11-3-4-12(24-11)9-23-10-5-6-14(18)13(17)7-10/h3-8H,2,9H2,1H3,(H,21,25)/b19-8+

InChI Key

IHYVNFZPZZFJFA-UFWORHAWSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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